molecular formula C21H26N2O3S B6511507 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922105-72-4

2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6511507
CAS No.: 922105-72-4
M. Wt: 386.5 g/mol
InChI Key: HSZYWQJGUAEEER-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a pentamethyl-substituted benzene ring attached to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The tetrahydroquinolin group introduces a bicyclic structure with a ketone functional group, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-12-13(2)15(4)21(16(5)14(12)3)27(25,26)22-18-8-9-19-17(11-18)7-10-20(24)23(19)6/h8-9,11,22H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZYWQJGUAEEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₃₁N₂O₂S
  • Molecular Weight: 345.53 g/mol

Key Functional Groups

  • Sulfonamide Group: Known for its antibacterial properties.
  • Tetrahydroquinoline Moiety: May contribute to neuroprotective effects.

Antimicrobial Activity

Sulfonamides are primarily known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific compound under consideration has not been extensively studied in this regard; however, similar compounds exhibit significant antibacterial activity against various pathogens.

Cardiovascular Effects

Research indicates that some sulfonamide derivatives can influence cardiovascular dynamics. For instance, a related study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results demonstrated that certain sulfonamide compounds could modulate cardiovascular responses through calcium channel inhibition .

Neuroprotective Effects

The tetrahydroquinoline structure suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and apoptosis. For example, derivatives have shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities of Sulfonamide Derivatives

Compound NameActivity TypeModel UsedKey Findings
Compound AAntimicrobialIn vitro bacterial assaysSignificant inhibition of E. coli growth
Compound BCardiovascularIsolated rat heart modelReduced perfusion pressure at 0.001 nM
Compound CNeuroprotectiveNeuronal cell culturesIncreased cell viability under oxidative stress

Pharmacokinetic Studies

Pharmacokinetic parameters are crucial for understanding the bioavailability and therapeutic potential of new compounds. Theoretical models such as ADME/PK have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics for sulfonamide derivatives .

Experimental Design Example

In a study assessing the cardiovascular effects of benzenesulfonamide derivatives, the following experimental design was employed:

  • Control Group: Krebs-Henseleit solution only.
  • Treatment Groups: Various concentrations (0.001 nM) of selected sulfonamide compounds.
  • Outcome Measures: Changes in perfusion pressure over time (3-18 minutes).

Results indicated statistically significant changes in perfusion pressure when treated with specific sulfonamide derivatives compared to control .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally similar compound identified is 2,3,4,5,6-pentamethyl-N-(1,2-oxazol-3-yl)benzene-1-sulfonamide (). Key differences include:

  • Substituent on Sulfonamide Nitrogen: The target compound features a tetrahydroquinolin-derived group, whereas the analogue has a 1,2-oxazole ring. The tetrahydroquinolin group introduces a larger, more rigid bicyclic system with a ketone, compared to the smaller, planar oxazole ring.
  • Electronic Effects: The oxazole ring is aromatic and electron-deficient, while the tetrahydroquinolin moiety contains a conjugated ketone, which may act as an electron-withdrawing group.
  • Solubility and Lipophilicity: The additional methyl groups on the tetrahydroquinolin group in the target compound may increase lipophilicity, reducing aqueous solubility compared to the oxazole analogue.

Crystallographic Behavior

Both compounds likely form crystalline structures amenable to X-ray diffraction analysis. The SHELX software suite () has been widely used for refining such structures. The pentamethylbenzene sulfonamide core may promote stable crystal packing due to van der Waals interactions between methyl groups. However, the bulkier tetrahydroquinolin substituent in the target compound could introduce challenges in crystallization compared to the smaller oxazole analogue .

Table 1: Comparative Properties of Sulfonamide Derivatives

Property Target Compound Oxazole Analogue ()
Substituent on Sulfonamide N 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl 1,2-Oxazol-3-yl
Molecular Weight Higher (due to bicyclic substituent) Lower
Aromaticity Partially aromatic (quinolin moiety) Fully aromatic (oxazole ring)
Predicted Solubility Lower (increased lipophilicity) Higher
Crystallization Ease Moderate (steric hindrance from substituent) High (smaller substituent)

Research Findings and Limitations

  • Structural Analysis: The target compound’s tetrahydroquinolin group may confer unique conformational preferences, as seen in related sulfonamide-drug hybrids (e.g., COX-2 inhibitors).
  • Synthetic Challenges: Introducing the tetrahydroquinolin moiety likely requires multi-step synthesis, including cyclization and oxidation steps, compared to the simpler oxazole analogue.
  • Gaps in Evidence : The provided materials lack quantitative data (e.g., binding affinities, thermal stability, or solubility measurements). Further studies using techniques like HPLC, DSC, or enzyme assays are needed for a rigorous comparison.

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